1,5-Anthracenediamine

説明

Systematic IUPAC Nomenclature and CAS Registry

1,5-Anthracenediamine is systematically named anthracene-1,5-diamine under IUPAC guidelines, reflecting the positions of the two amine groups on the anthracene backbone. The compound’s CAS Registry Number is 79015-49-9 , a unique identifier critical for unambiguous chemical referencing in databases and literature. This anthracene derivative belongs to the broader class of diamino-substituted polycyclic aromatic hydrocarbons (PAHs), which are characterized by fused benzene rings and functional group substitutions.

Structural Isomerism and Positional Specificity in Anthracene Derivatives

The spatial arrangement of functional groups on anthracene significantly influences molecular properties. This compound exhibits positional isomerism relative to other diaminoanthracenes, such as 1,8-anthracenediamine (CAS 139312-39-3) and 2,6-anthracenediamine (CAS 46710-42-3). These isomers differ in reactivity and electronic characteristics due to variations in conjugation pathways and steric effects. For example:

| Isomer | CAS Number | Substitution Pattern |

|---|---|---|

| This compound | 79015-49-9 | 1st and 5th positions |

| 1,8-Anthracenediamine | 139312-39-3 | 1st and 8th positions |

| 2,6-Anthracenediamine | 46710-42-3 | 2nd and 6th positions |

The 1,5-substitution pattern creates a meta-like orientation between amine groups, reducing electronic delocalization compared to para-substituted isomers. This positional specificity impacts applications in materials science, where electronic properties dictate functionality.

Molecular Formula and Weight Analysis

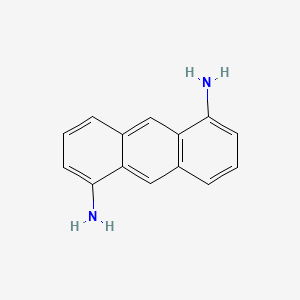

This compound has the molecular formula C₁₄H₁₂N₂ , with a calculated molecular weight of 208.26 g/mol . The formula aligns with anthracene’s framework (C₁₄H₁₀) modified by two amine groups (+2H₂N–). Key structural features include:

- Anthracene core : Three fused benzene rings providing a rigid, planar structure.

- Amine substituents : Two –NH₂ groups at the 1st and 5th positions, enabling hydrogen bonding and coordination chemistry.

A comparative analysis of related diaminoanthracenes reveals uniform molecular formulas (C₁₄H₁₂N₂) but divergent weights due to isotopic variations. For instance:

| Compound | Molecular Weight (g/mol) |

|---|---|

| This compound | 208.26 |

| 1,8-Anthracenediamine | 208.26 |

| 2,3-Anthracenediamine | 208.26 |

This uniformity underscores the role of substitution geometry over compositional differences in dictating chemical behavior.

特性

IUPAC Name |

anthracene-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-13-5-1-3-9-7-12-10(8-11(9)13)4-2-6-14(12)16/h1-8H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDWUZRHCJPOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(C=CC=C3N)C=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404919 | |

| Record name | 1,5-Anthracenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79015-49-9 | |

| Record name | 1,5-Anthracenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1,5-Anthracenediamine (C14H12N2), also known as 1,5-diaminoanthracene, is a polycyclic aromatic compound with significant biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and photophysical characteristics, supported by various studies and case analyses.

Chemical Structure and Properties

This compound consists of an anthracene backbone with two amino groups at the 1 and 5 positions. Its structure allows for diverse interactions in biological systems, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis, showcasing its potential as a lead compound for new antibiotic development. The minimum inhibitory concentration (MIC) values were promising, indicating strong antibacterial properties .

2. Anticancer Activity

The compound has also been studied for its anticancer effects. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. Notably, it was found to inhibit cell proliferation in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50 values in the micromolar range .

3. Photophysical Properties

The photophysical characteristics of this compound have been explored due to its potential applications in phototherapy. The compound exhibits solvatochromism, where its absorption spectra shift depending on the solvent polarity. This property can be harnessed for developing light-sensitive therapeutic agents .

Case Study 1: Antimycobacterial Activity

A detailed investigation into the antitubercular activity of this compound revealed that it effectively inhibited the growth of Mycobacterium tuberculosis in vitro. The study conducted by researchers involved testing various concentrations of the compound against resistant strains, yielding significant results that warrant further exploration into its mechanism of action and potential as a therapeutic agent .

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer treatment, this compound was evaluated for its cytotoxic effects on several cancer cell lines. The results indicated that the compound not only reduced cell viability but also triggered apoptosis through intrinsic pathways involving mitochondrial dysfunction and caspase activation .

Data Tables

科学的研究の応用

Material Science

Polymeric Materials:

1,5-Anthracenediamine is utilized in the synthesis of polyimides and other polymeric materials. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications such as aerospace components and electronic devices. The incorporation of this compound into polymer matrices enhances their thermal resistance and mechanical strength due to its rigid aromatic structure.

Dyes and Pigments:

The compound serves as a precursor for the synthesis of various dyes and pigments. Its ability to form stable complexes with metal ions has been exploited in creating colorants used in textiles and plastics. The vibrant colors derived from these complexes are not only aesthetically pleasing but also provide good lightfastness.

Pharmaceutical Applications

Anticancer Agents:

Research indicates that this compound derivatives exhibit promising anticancer properties. Studies have shown that certain derivatives can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). For instance, a study published in Chemistry - A European Journal demonstrated that specific modifications to the anthracenediamine structure enhance its cytotoxicity against various cancer cell lines .

Antibacterial Activity:

The compound has also been investigated for its antibacterial properties. Research has indicated that this compound derivatives can effectively inhibit the growth of pathogenic bacteria, including drug-resistant strains. This property is particularly valuable in developing new antibiotics to combat resistant infections .

Environmental Applications

Sensors for Pollutants:

this compound has been employed in the development of sensors for detecting environmental pollutants. Its fluorescence properties allow it to be used in sensors that can detect heavy metals and other contaminants in water sources. These sensors provide a rapid and sensitive method for monitoring environmental health.

Photocatalysis:

Recent studies have explored the use of this compound in photocatalytic applications for the degradation of organic pollutants under UV light. The compound's ability to generate reactive oxygen species when exposed to light can be harnessed to break down harmful substances in wastewater treatment processes.

Case Studies

類似化合物との比較

Comparison with Similar Compounds

To contextualize 1,5-Anthracenediamine’s properties and applications, we compare it with structurally related compounds, including 1,5-Naphthalenediamine, 1,5-Dihydroxyanthraquinone, and 1,5-Diphenoxyanthraquinone (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Electronic Differences

- Core Aromatic System: this compound and 1,5-Dihydroxyanthraquinone share an anthracene/anthraquinone backbone, enabling extended π-conjugation for applications in optoelectronics. In contrast, 1,5-Naphthalenediamine’s smaller naphthalene system limits conjugation but improves solubility in polar solvents . Substituent Effects: Amino groups (-NH₂) in this compound enhance nucleophilicity and coordination capacity compared to hydroxyl (-OH) or phenoxy (-OPh) groups in anthraquinone derivatives. This makes this compound more reactive in cross-coupling reactions or COF assembly .

準備方法

Nitration-Reduction Strategy

This approach involves introducing nitro groups at the 1,5-positions of anthracene followed by reduction to amines. Anthracene nitration typically occurs at the 9,10-positions under standard conditions, but regioselective nitration could be achieved using steric or electronic directing groups. For example:

- Step 1 : Directed nitration using a bulky substituent to block the 9,10-positions.

- Step 2 : Reduction of nitro groups to amines via catalytic hydrogenation (H₂/Pd-C) or chemical reductants (SnCl₂/HCl).

- Achieving 1,5-regioselectivity requires precise control of reaction conditions.

- Over-reduction or side reactions may occur during nitro-group reduction.

Halogenation-Amination Sequence

A two-step process involving halogenation at the 1,5-positions followed by amination:

- Step 1 : Regioselective bromination/iodination of anthracene using Lewis acids (e.g., FeBr₃) or electrophilic halogenation agents.

- Step 2 : Buchwald-Hartwig or Ullmann coupling with ammonia or protected amines to replace halogens with amino groups.

| Step | Reagents/Conditions | Target Intermediate |

|---|---|---|

| 1 | Br₂, FeBr₃, 0°C | 1,5-Dibromoanthracene |

| 2 | NH₃, CuI, ligand, 110°C | 1,5-Anthracenediamine |

Cyclization of Pre-Functionalized Intermediates

Building the anthracene core with pre-installed amino groups via cycloaddition or annulation reactions:

- Diels-Alder Reaction : Use a diene with amino substituents and a quinone dienophile to form the anthracene skeleton.

- Bradsher-Type Cyclization : Employ diarylmethanes with amino groups in the 1,5-positions for acid-catalyzed cyclodehydration.

- Requires tailored starting materials with protected amines.

- May involve multi-step synthesis and purification challenges.

Reductive Amination of Anthraquinone Derivatives

Anthraquinone derivatives could serve as precursors for diamine synthesis:

- Step 1 : Introduce amino groups at the 1,5-positions via nucleophilic substitution or condensation.

- Step 2 : Reduce the quinone moiety to anthracene using Zn/HCl or other reductants.

- Anthraquinone’s electron-deficient nature complicates direct amination.

- Reduction conditions must preserve the amine functionality.

Comparative Analysis of Methods

| Method | Key Reagents | Yield Potential | Challenges |

|---|---|---|---|

| Nitration-Reduction | HNO₃, H₂/Pd-C | Moderate | Regioselectivity control |

| Halogenation-Amination | Br₂, NH₃, CuI | High | Halogenation selectivity |

| Cyclization | Dienes, Acid catalysts | Low to Moderate | Complex precursor synthesis |

| Reductive Amination | Anthraquinone, Zn/HCl | Variable | Functional group compatibility |

Q & A

Q. Key Considerations :

- Cross-validate results using complementary techniques (e.g., NMR with LC-MS) to address instrumental limitations .

- Document solvent effects on spectral data, as anthracene derivatives may exhibit solvatochromism .

Advanced: How can researchers resolve contradictory spectroscopic data for this compound reported in literature?

Methodological Answer:

- Systematic Replication : Reproduce synthesis and characterization protocols from conflicting studies, ensuring identical reaction conditions (e.g., temperature, catalysts, and solvents) .

- Error Source Analysis :

- Collaborative Studies : Share samples with independent labs to eliminate operator bias .

Case Study :

In 1,5-AG research, enzyme assays and LC-MS yielded conflicting results due to matrix effects (e.g., saliva vs. serum). A similar approach—validating methods across sample types—can be applied to anthracenediamine derivatives .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation :

- Ventilation : Use fume hoods to prevent inhalation of airborne particles (anthracene derivatives may irritate respiratory systems) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as diamines can cause sensitization .

- Storage : Store in airtight containers under inert gas (e.g., argon) to prevent oxidation. Degradation products may exhibit higher toxicity .

Q. Documentation :

- Regularly review SDS updates from suppliers like TCI America or ChemScene, as hazard classifications may evolve with new data .

Advanced: How can researchers optimize the regioselective synthesis of this compound?

Methodological Answer:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd or Cu) to direct amine groups to the 1,5-positions. Monitor reaction progress via TLC or in-situ IR spectroscopy .

- Computational Modeling : Use density functional theory (DFT) to predict electronic and steric effects influencing regioselectivity. Compare simulated NMR spectra with experimental data .

- Statistical Design : Apply response surface methodology (RSM) to optimize temperature, solvent polarity, and reagent ratios .

Q. Data Validation :

- Publish raw spectral data and computational inputs in supplementary materials to enable reproducibility .

Advanced: How should researchers statistically validate experimental data for novel diamine derivatives like this compound?

Methodological Answer:

- Error Quantification :

- Outlier Analysis : Apply Grubbs’ test to identify and justify exclusion of anomalous data points .

Q. Ethical Considerations :

- Avoid data manipulation to fit theoretical models. Disclose all adjustments (e.g., baseline corrections in spectroscopy) in methodology sections .

Basic: What are the stability challenges of this compound under varying environmental conditions?

Methodological Answer:

- Accelerated Degradation Studies :

- Long-Term Storage : Store at –20°C in amber vials. Periodically reassay stored samples to establish shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。